molecular formula C26H24ClN3O2S B2446601 4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115549-00-2

4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No.: B2446601
CAS No.: 1115549-00-2
M. Wt: 478.01
InChI Key: NFMLAALMXMRXJK-UHFFFAOYSA-N
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Description

4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an anthranilic acid derivative with an appropriate amine under acidic or basic conditions.

    Thioether Formation: The quinazolinone intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base to form the thioether linkage.

    Amide Formation: Finally, the thioether intermediate is coupled with N-propylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-methylbenzamide
  • 4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-ethylbenzamide

Uniqueness

4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s lipophilicity, solubility, and interaction with biological targets compared to its methyl and ethyl analogs.

Properties

IUPAC Name

4-[[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2S/c1-2-15-28-24(31)19-13-11-18(12-14-19)16-30-25(32)21-8-4-6-10-23(21)29-26(30)33-17-20-7-3-5-9-22(20)27/h3-14H,2,15-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMLAALMXMRXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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